2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile chemical properties
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile chemical properties
An In-Depth Technical Guide to 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Abstract
This guide provides a comprehensive technical overview of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. As a functionalized building block, it incorporates three key reactive centers: a nitrile group, an activated benzylic methylene bridge, and an aryl bromide. These features make it a versatile precursor for the synthesis of complex molecular architectures, particularly within drug discovery programs. This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, explores its chemical reactivity and synthetic potential, and summarizes critical safety and handling procedures. The content is intended for researchers, process chemists, and drug development professionals seeking to leverage this intermediate in their work.
Chemical Identity and Physicochemical Properties
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is a substituted phenylacetonitrile. The precise physicochemical data for this specific isomer can be elusive, as it is less common than its 2-bromo counterpart. However, data from closely related isomers and supplier specifications provide a reliable profile for practical laboratory use.
Table 1: Physicochemical and Identity Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile | - |
| Molecular Formula | C₉H₅BrF₃N | [1][2] |
| Molecular Weight | 264.04 g/mol | [1][3] |
| CAS Number | 946391-76-6 (Isomer specific) | - |
| Appearance | Colorless to slightly yellow liquid or solid | [4] |
| Boiling Point | 265-266 °C (for 2-bromo isomer) | [4][5] |
| Density | 1.626 g/cm³ at 25°C (for 2-bromo isomer) | [4][5] |
| Refractive Index | n20/D 1.502 (for 2-bromo isomer) | [4] |
| Solubility | Slightly soluble in water; soluble in common organic solvents. | [2] |
| InChI Key | RGGFAFIBVXMQSY-UHFFFAOYSA-N (Isomer dependent) | [3] |
| SMILES | N#CC(C1=CC(Br)=C(C(F)(F)F)C=C1) | - |
Note: Some physical properties are cited from the more widely documented isomer, 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile (CAS: 474024-36-7), and should be considered representative.
Synthesis and Mechanistic Considerations
The most direct and industrially scalable method for preparing phenylacetonitriles is via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, is a cornerstone of C-C bond formation.
Causality in Experimental Design
The synthesis of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile from 3-bromo-4-(trifluoromethyl)benzyl bromide is predicated on the high reactivity of the benzylic position and the potent nucleophilicity of the cyanide ion.
-
Choice of Substrate: The starting material, a benzyl bromide, is chosen because bromide is an excellent leaving group, facilitating the Sₙ2 reaction.
-
Cyanide Source: Sodium cyanide (NaCN) is a common, cost-effective source of the cyanide nucleophile.[6]
-
Solvent System: The reaction often employs a two-phase system (e.g., toluene/water) or a polar aprotic solvent like DMSO or DMF. A two-phase system allows for easy separation but requires a phase-transfer catalyst to shuttle the cyanide anion from the aqueous phase to the organic phase where the substrate resides.
-
Phase-Transfer Catalysis (PTC): A quaternary ammonium salt, such as triethylbenzylammonium chloride, is critical in a biphasic system.[6] The lipophilic cation pairs with the cyanide anion, rendering it soluble in the organic solvent and dramatically accelerating the reaction rate by bringing the reactants together.
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., 55-65°C) is crucial to prevent side reactions and ensure a safe process.[6] Monitoring the disappearance of the starting material via HPLC is standard practice to determine reaction completion.[6]
Representative Synthetic Protocol
Reaction: 3-Bromo-4-(trifluoromethyl)benzyl bromide + NaCN → 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
-
Reagent Preparation: Prepare an aqueous solution of sodium cyanide (1.2 equivalents) in water.
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq) and a suitable organic solvent (e.g., toluene). Add the phase-transfer catalyst (e.g., triethylbenzylammonium chloride, 0.02 eq).[6]
-
Reaction Execution: Heat the organic mixture to 60°C.[6] Slowly add the aqueous sodium cyanide solution dropwise over 1-2 hours, maintaining the internal temperature between 55-65°C.[6]
-
Monitoring: After the addition is complete, maintain the temperature and stir for 6-8 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC until the starting benzyl bromide is <0.5%.[6]
-
Workup: Cool the reaction mixture to room temperature. Allow the layers to separate. Transfer the organic layer to a separatory funnel and wash it twice with water to remove residual cyanide salts.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation to afford the final product with high purity.[6]
Synthesis Workflow Diagram
Caption: Sₙ2 Cyanation Synthesis Workflow.
Chemical Reactivity and Synthetic Utility
The value of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical transformations.
-
Nitrile Group (-C≡N): This group is a versatile functional handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (phenylacetic acid derivative) or a primary amide, respectively.
-
Reduction: It can be reduced to a primary amine (e.g., using LiAlH₄, H₂/Raney Ni), providing a route to phenylethylamine structures, which are common pharmacophores.
-
Addition Reactions: Organometallic reagents (e.g., Grignards) can add to the nitrile to form ketones after hydrolysis.
-
-
Benzylic Methylene Group (-CH₂-): The protons on the carbon adjacent to both the aromatic ring and the electron-withdrawing nitrile group are acidic (pKa ≈ 22 in DMSO).
-
Deprotonation & Alkylation: This position can be deprotonated with a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) in C-C bond-forming reactions, enabling chain extension and elaboration. The condensation of benzyl cyanide with ethyl acetate is a classic example of this reactivity.[7]
-
-
Aryl Bromide (Ar-Br): The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl systems.
-
Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl substituents.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Applications in Drug Discovery
The trifluoromethyl (-CF₃) group is a highly sought-after substituent in modern medicinal chemistry.[8] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[8]
While this specific 3-bromo isomer is not directly cited in the primary synthesis routes of major drugs like Enzalutamide (which often starts from 2-fluoro or 2-chloro analogs), it serves as an exemplary building block for constructing novel chemical entities.[9][10] Its structural motif is found in numerous patented compounds where a substituted phenyl ring is required as a core scaffold.
A drug development professional can use this intermediate to:
-
Synthesize a Library: Use the aryl bromide for various cross-coupling reactions to quickly generate a diverse library of analogs with different substituents at the 3-position.
-
Modify the Core: Hydrolyze or reduce the nitrile to an acid or amine, respectively, and then use these new functional groups for amide bond formation or other conjugations to build larger molecules.
-
Introduce Chirality: Perform an asymmetric alkylation on the benzylic position to create a chiral center, which is often critical for biological activity.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is achieved through standard analytical techniques. Based on analyses of similar compounds, the following spectral characteristics are expected.[11]
-
¹H NMR:
-
Benzylic Protons (-CH₂CN): A singlet at approximately 3.8-4.0 ppm.
-
Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.0 ppm), exhibiting a characteristic splitting pattern (e.g., a doublet, a singlet/doublet of doublets, and another doublet) reflecting their coupling relationships. The precise shifts are influenced by the bromine and CF₃ groups.
-
-
¹³C NMR:
-
Nitrile Carbon (-CN): A signal around 115-118 ppm.[11]
-
Benzylic Carbon (-CH₂CN): A signal around 25-30 ppm.
-
Aromatic Carbons: Multiple signals between 120-140 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic shift.
-
Trifluoromethyl Carbon (-CF₃): A quartet around 120-125 ppm with a large ¹JCF coupling constant.
-
-
IR Spectroscopy:
-
Nitrile Stretch (-C≡N): A sharp, medium-intensity peak around 2250 cm⁻¹.
-
C-F Stretches: Strong, characteristic absorptions in the 1300-1100 cm⁻¹ region.
-
Aromatic C-H & C=C: Standard absorptions in their respective regions (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹).
-
-
Mass Spectrometry (EI):
-
The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom. Fragmentation would likely involve the loss of Br, CN, and CF₃ fragments.
-
Safety, Handling, and Storage
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classification:
-
Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[14]
-
Avoid breathing fumes, vapors, or mist.[12]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
-
-
Storage:
-
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[12]
-
If Swallowed: Rinse mouth. Call a poison center or doctor immediately.[12]
-
References
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- Gao, Y., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters.
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Amerigo Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). Retrieved from [Link]
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Patsnap Eureka. (n.d.). Method for preparation of compound shown as formula (IV) of enzalutamide synthesis intermediate. Retrieved from [Link]
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ResearchGate. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Retrieved from [Link]
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ChemBK. (2024). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile. CN104447402A.
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LookChem. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Bulgarian Journal of Physics. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Coll. Vol. 2, p.489 (1943); Vol. 18, p.64 (1938). Retrieved from [Link]
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